2-Methylprop-2-en-1-ylzinc chloride
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Overview
Description
2-Methylprop-2-en-1-ylzinc chloride is an organozinc compound with the molecular formula C₄H₇ClZn. It is a reagent commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is known for its reactivity and versatility in various chemical reactions, making it a valuable tool in the field of synthetic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methylprop-2-en-1-ylzinc chloride can be synthesized through the reaction of 2-methylprop-2-en-1-yl chloride with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically requires an inert atmosphere to prevent oxidation and moisture contamination. The general reaction is as follows:
2-Methylprop-2-en-1-yl chloride+Zn→2-Methylprop-2-en-1-ylzinc chloride
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors with precise control over temperature and pressure to ensure high yield and purity. The use of automated systems for the addition of reagents and solvents, as well as continuous monitoring of reaction parameters, is common to maintain consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Methylprop-2-en-1-ylzinc chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc atom acts as a nucleophile.
Addition Reactions: It can add to carbonyl compounds to form alcohols.
Coupling Reactions: It is used in cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Solvents: Tetrahydrofuran (THF), diethyl ether.
Catalysts: Palladium or nickel catalysts are often used in coupling reactions.
Conditions: Reactions are typically carried out under inert atmospheres (e.g., nitrogen or argon) to prevent oxidation.
Major Products
Alcohols: Formed from the addition to carbonyl compounds.
Alkanes and Alkenes: Formed from coupling reactions with halides or other organometallic reagents.
Scientific Research Applications
2-Methylprop-2-en-1-ylzinc chloride has a wide range of applications in scientific research:
Organic Synthesis: Used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Material Science: Employed in the preparation of polymers and advanced materials.
Medicinal Chemistry: Utilized in the development of new drug candidates through the formation of carbon-carbon bonds.
Catalysis: Acts as a reagent in catalytic processes to improve reaction efficiency and selectivity
Mechanism of Action
The mechanism of action of 2-Methylprop-2-en-1-ylzinc chloride involves the formation of a reactive organozinc intermediate. This intermediate can undergo various transformations, including nucleophilic addition and substitution, to form new chemical bonds. The zinc atom in the compound coordinates with the substrate, facilitating the transfer of the organic group to the target molecule. This coordination and transfer process is crucial for the compound’s reactivity and effectiveness in synthetic applications .
Comparison with Similar Compounds
Similar Compounds
- Methylzinc chloride
- Ethylzinc chloride
- Phenylzinc chloride
Comparison
2-Methylprop-2-en-1-ylzinc chloride is unique due to its branched structure, which provides steric hindrance and influences its reactivity. Compared to methylzinc chloride and ethylzinc chloride, it offers different selectivity and reactivity patterns, making it suitable for specific synthetic applications. Phenylzinc chloride, on the other hand, has an aromatic ring that imparts different electronic properties, leading to variations in reaction outcomes .
Properties
Molecular Formula |
C4H7ClZn |
---|---|
Molecular Weight |
155.9 g/mol |
IUPAC Name |
chlorozinc(1+);2-methanidylprop-1-ene |
InChI |
InChI=1S/C4H7.ClH.Zn/c1-4(2)3;;/h1-2H2,3H3;1H;/q-1;;+2/p-1 |
InChI Key |
RTXLUHAUXUTXSC-UHFFFAOYSA-M |
Canonical SMILES |
CC(=C)[CH2-].Cl[Zn+] |
Origin of Product |
United States |
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